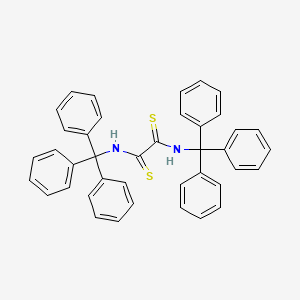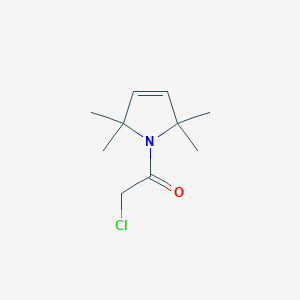
2-Chloro-1-(2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-PYRROLE, 1-(CHLOROACETYL)-2,5-DIHYDRO-2,2,5,5-TETRAMETHYL- is a heterocyclic organic compound. It is a derivative of pyrrole, a five-membered aromatic ring containing nitrogen. This compound is notable for its unique structural features, including the presence of a chloroacetyl group and four methyl groups, which contribute to its distinct chemical properties and reactivity.
Méthodes De Préparation
The synthesis of 1H-PYRROLE, 1-(CHLOROACETYL)-2,5-DIHYDRO-2,2,5,5-TETRAMETHYL- typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrrole ring, which can be achieved through various methods such as the Paal-Knorr synthesis or the Hantzsch pyrrole synthesis.
Introduction of Chloroacetyl Group: The chloroacetyl group is introduced via a nucleophilic substitution reaction. This involves the reaction of the pyrrole derivative with chloroacetyl chloride in the presence of a base such as triethylamine.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
1H-PYRROLE, 1-(CHLOROACETYL)-2,5-DIHYDRO-2,2,5,5-TETRAMETHYL- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrrole derivatives.
Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming amides or thioesters, respectively.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions.
Applications De Recherche Scientifique
1H-PYRROLE, 1-(CHLOROACETYL)-2,5-DIHYDRO-2,2,5,5-TETRAMETHYL- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a precursor in the development of novel organic materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 1H-PYRROLE, 1-(CHLOROACETYL)-2,5-DIHYDRO-2,2,5,5-TETRAMETHYL- involves its interaction with specific molecular targets. The chloroacetyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
1H-PYRROLE, 1-(CHLOROACETYL)-2,5-DIHYDRO-2,2,5,5-TETRAMETHYL- can be compared with other pyrrole derivatives such as:
1H-PYRROLE, 2,5-DIMETHYL-: This compound lacks the chloroacetyl group and has different reactivity and applications.
1H-PYRROLE, 1-ACETYL-2,5-DIMETHYL-: Similar to the target compound but with an acetyl group instead of a chloroacetyl group, leading to different chemical properties.
1H-PYRROLE, 1-(BROMOACETYL)-2,5-DIMETHYL-:
The uniqueness of 1H-PYRROLE, 1-(CHLOROACETYL)-2,5-DIHYDRO-2,2,5,5-TETRAMETHYL- lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
53725-32-9 |
|---|---|
Formule moléculaire |
C10H16ClNO |
Poids moléculaire |
201.69 g/mol |
Nom IUPAC |
2-chloro-1-(2,2,5,5-tetramethylpyrrol-1-yl)ethanone |
InChI |
InChI=1S/C10H16ClNO/c1-9(2)5-6-10(3,4)12(9)8(13)7-11/h5-6H,7H2,1-4H3 |
Clé InChI |
JHCJFCYTMUKOBD-UHFFFAOYSA-N |
SMILES canonique |
CC1(C=CC(N1C(=O)CCl)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


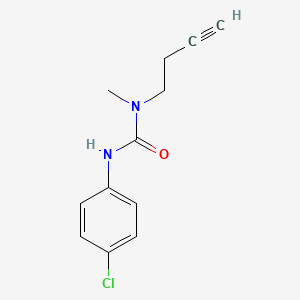
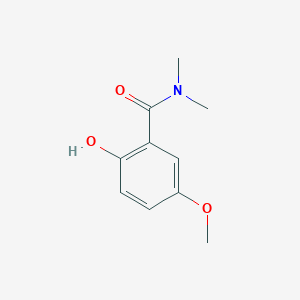

![Ethyl 4-[(4-fluorobenzoyl)amino]benzoate](/img/structure/B13937291.png)
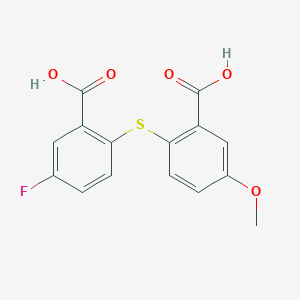
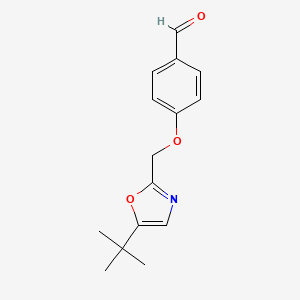
![3-Methyl-1H-pyrazolo[4,3-b]pyridin-6-amine](/img/structure/B13937311.png)
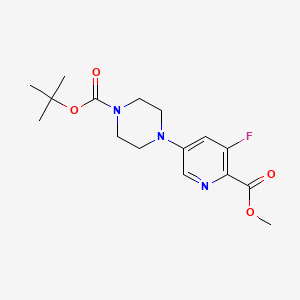
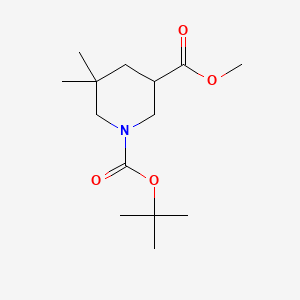
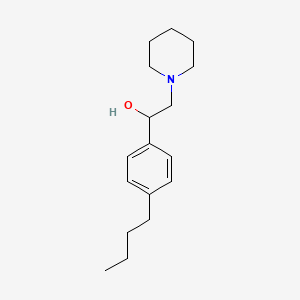
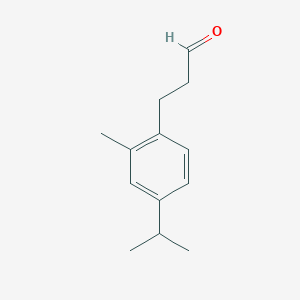
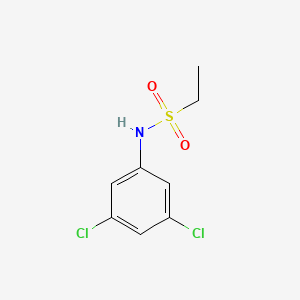
![7-isocyanatobenzo[a]anthracene](/img/structure/B13937345.png)
